molecular formula C35H44O19 B150596 Tenuifoliside C CAS No. 139726-37-7

Tenuifoliside C

Cat. No. B150596
CAS RN: 139726-37-7
M. Wt: 768.7 g/mol
InChI Key: PMGMZCFZCYRJAG-KQTMLTHJSA-N
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Description

Tenuifoliside C Analysis

Tenuifoliside C is not explicitly mentioned in the provided papers; however, related compounds such as Tenuifolin and Tenuifoliside A have been studied for their neuroprotective and anti-inflammatory effects. Tenuifolin, derived from Polygala tenuifolia, has been shown to attenuate neuroinflammation in microglia, which is relevant to Alzheimer's disease (AD) pathogenesis. It protects against amyloid-β42-induced oxidative stress and inflammation by modulating the NF-κB signaling pathway . Tenuifoliside A, another compound from the same plant, exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators through the NF-κB and MAPK pathways . These studies provide a context for understanding the potential therapeutic effects of compounds like Tenuifoliside C.

Synthesis Analysis

The synthesis of a related compound, Tenuifoliside B, has been reported, which may offer insights into the synthesis of Tenuifoliside C. The synthesis involves regioselective acylation of sucrose and highlights the potential for cognitive improvement and cerebral protective effects. This synthesis starts from commercially available materials and includes key steps such as metal chelate-directed acylation and Mitsunobu esterification .

Molecular Structure Analysis

While the molecular structure of Tenuifoliside C is not directly discussed, the structure-related synthesis of Tenuifoliside B suggests that these compounds are likely complex molecules with multiple functional groups that require careful manipulation during synthesis. The regioselectivity of the acylation steps indicates the importance of the stereochemistry and functional group positioning in these molecules .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving Tenuifoliside C. However, the anti-inflammatory effects of Tenuifoliside A suggest that it may interact with cellular signaling pathways, such as NF-κB and MAPK, to exert its biological effects . These interactions are not traditional chemical reactions but are crucial for understanding the compound's mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of Tenuifoliside C are not described in the provided papers. However, given the biological activity of related compounds, Tenuifoliside C is likely to be soluble in polar solvents and may require specific conditions for stability and reactivity. The properties of Tenuifolin and Tenuifoliside A, such as their ability to cross cell membranes and interact with intracellular targets, could be indicative of the physicochemical characteristics of Tenuifoliside C .

Scientific Research Applications

Anti-Inflammatory and Neuroprotective Effects

Tenuifoliside A, a phenylpropanoid metabolite from Polygala tenuifolia, demonstrates significant anti-inflammatory effects. It inhibits the production of nitric oxide, inducible nitric oxide synthase, prostaglandin E2, and cyclooxygenase-2 in lipopolysaccharide-stimulated macrophages. Additionally, it suppresses pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β. The anti-inflammatory action is mediated through the inhibition of NF-κB and MAPK pathways, showing its potential as a therapeutic compound for inflammatory diseases (Kim et al., 2013).

Enhancing Sleep Quality

Tenuifolin, a saponin derived from Radix Polygalae, has been observed to enhance sleep quality in mice. It prolongs total sleep time by increasing non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. The cortical EEG power spectral densities during NREM and REM sleep were similar to natural sleep, suggesting physiological compatibility. This effect appears to be mediated by the activation of GABAergic systems and/or inhibition of noradrenergic systems, highlighting the therapeutic potential of P. tenuifolia in developing phytomedicines with hypnotic properties (Cao et al., 2016).

Neuroprotective Effects on Glioma Cells

Tenuifoliside A isolated from Polygala tenuifolia has shown neuroprotective effects in rat glioma cells. It promotes cell viability and protects against corticosterone-induced neurotoxicity via the ERK pathway. This involves the activation of Bcl-2 and suppression of Bax and Caspase-3 activity (Hu Zhi-xiong, 2013).

Impact on Cognitive Functions and Alzheimer's Disease

Tenuifolin has been shown to attenuate amyloid-β42-induced neuroinflammation in microglia through the NF-κB signaling pathway. This study demonstrates its potential in protecting SH-SY5Y cells from Aβ42 oligomer-induced microglia-mediated inflammation and oxidative stress, suggesting its utility in Alzheimer's disease treatment (Chen & Jia, 2020).

Potential in Treating Insomnia and Related Disorders

Studies have shown that tenuifolin significantly increases rest time during the dark phase in zebrafish larvae, suggesting its potential as a sleep-promoting agent. This effect may be mediated by serotoninergic and GABAergic systems, indicating its potential in treating insomnia and related disorders (Chen et al., 2020).

Mechanism of Action

Target of Action

Tenuifoliside C, a bioactive oligosaccharide ester isolated from Polygala tenuifolia, primarily targets lactate dehydrogenase and CYP2E1 . These enzymes play crucial roles in various biochemical processes. Lactate dehydrogenase is involved in the conversion of lactate to pyruvate, a key step in cellular respiration, while CYP2E1 is part of the cytochrome P450 family, which is involved in the metabolism of various molecules and chemicals within cells .

Mode of Action

Tenuifoliside C exhibits its action by significantly inhibiting the activity of CYP2E1 . Specifically, it inhibits the CYP2E1-catalyzed 6-hydroxylation of chlorzoxazone . This interaction with CYP2E1 suggests that Tenuifoliside C may influence the metabolism of various substances within the body, potentially altering the effects of other compounds that are also metabolized by CYP2E1 .

Biochemical Pathways

It is known that the compound has neuroprotective effects . It is suggested that these effects may be related to the regulation of neurotransmitter release and receptor activation, including A2AR, NMDA-R, and GluR

Pharmacokinetics

The pharmacokinetics of Tenuifoliside C have been studied using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS)

Result of Action

Tenuifoliside C has been shown to have neuroprotective effects . It is suggested that these effects may be due to its interaction with various receptors and its influence on neurotransmitter release . .

Action Environment

The stability and efficacy of Tenuifoliside C can be influenced by various environmental factors. For instance, its stability is affected by pH and temperature . It has been found to be more susceptible to degradation under alkaline conditions . Understanding these factors is crucial for optimizing the use of Tenuifoliside C in various applications.

Safety and Hazards

Tenuifoliside C is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Safety measures include avoiding inhalation and contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44O19/c1-45-19-10-17(11-20(46-2)27(19)40)6-8-25(38)50-15-24-28(41)30(43)31(44)34(51-24)54-35(16-37)33(29(42)23(14-36)53-35)52-26(39)9-7-18-12-21(47-3)32(49-5)22(13-18)48-4/h6-13,23-24,28-31,33-34,36-37,40-44H,14-16H2,1-5H3/b8-6+,9-7+/t23-,24-,28-,29-,30+,31-,33+,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGMZCFZCYRJAG-KQTMLTHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701099966
Record name α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701099966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tenuifoliside C

CAS RN

139726-37-7
Record name α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139726-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenuifoliside C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139726377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701099966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENUIFOLISIDE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVZ4W45F47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is tenuifoliside C and where is it found?

A1: Tenuifoliside C is an acylated sucrose, a type of oligosaccharide ester, primarily found in the roots of Polygala tenuifolia Willd., also known as Yuan Zhi. [, ] This plant is traditionally used in Chinese medicine.

Q2: Can you describe the structural characteristics of tenuifoliside C?

A2: While a specific molecular formula and weight are not provided in the provided research excerpts, we can deduce some structural information. Tenuifoliside C is a sucrose molecule esterified with specific acyl groups. One of these is a sinapoyl group, linked to the sucrose via an ester bond at the 3′ position. [] Further structural elucidation would require additional spectroscopic data, such as NMR and high-resolution mass spectrometry.

Q3: How is tenuifoliside C typically extracted and what analytical methods are used for its quantification?

A3: Researchers have employed several techniques to extract and isolate tenuifoliside C from Polygala tenuifolia. These include conventional ethanol extraction followed by various chromatographic methods like silica gel, ODS, gelatum, polyamide, and MCI. [] A more recent approach combines microwave-assisted extraction with countercurrent chromatography using a specific solvent system for increased efficiency. [] For quantification, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed. [, , , ]

Q4: What is known about the stability of tenuifoliside C?

A4: Studies indicate that tenuifoliside C, like other oligosaccharide esters, is susceptible to degradation in aqueous solutions, particularly under alkaline conditions. [] Its stability is influenced by both temperature and pH. The degradation pathways primarily involve hydrolysis and isomerization reactions, including cis-trans isomerism, keto-enol tautomerism, and optical isomerism. [] Specific details regarding its stability under various storage conditions or formulation strategies are not detailed in the provided excerpts.

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